2,4-Dichloro-9,9-dimethyl-9H-fluorene
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Overview
Description
2,4-Dichloro-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Cl2. It is a derivative of fluorene, characterized by the presence of two chlorine atoms at the 2 and 4 positions and two methyl groups at the 9 position. This compound is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-9,9-dimethyl-9H-fluorene typically involves the chlorination of 9,9-dimethylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated fluorene derivatives.
Scientific Research Applications
2,4-Dichloro-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Chemical Research: Utilized as a precursor in the synthesis of various fluorene derivatives for studying their chemical and physical properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The chlorine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electrophilic Substitution: The chlorine atoms act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 4-Bromo-2-chloro-9,9-dimethyl-9H-fluorene
- 2-Methoxy-9,9-dimethyl-9H-fluorene
Uniqueness
2,4-Dichloro-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of chlorine atoms at the 2 and 4 positions, which significantly influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for specialized applications in organic electronics and materials science.
Properties
IUPAC Name |
2,4-dichloro-9,9-dimethylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEBIUITKMWZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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